2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been found to inhibit proliferation, migration, and invasion of certain cell lines .
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
In medicine, 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide may be investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Additionally, it may have industrial applications in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as other benzanilides and pyridazinone derivatives
Similar compounds include:
- 2,6-difluorobenzoic acid
- 2,4-difluorobenzamide
- 6-oxo-1,6-dihydropyridazin-3-yl derivatives
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and the pyridazinone moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2/c18-10-5-6-11(13(19)9-10)17(24)20-14-4-2-1-3-12(14)15-7-8-16(23)22-21-15/h1-9H,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWZFQUDQULFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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